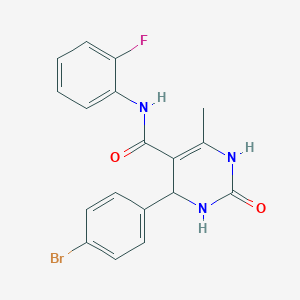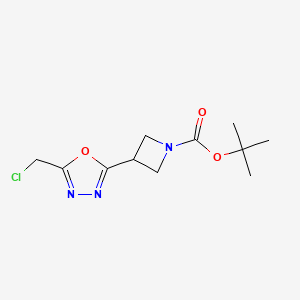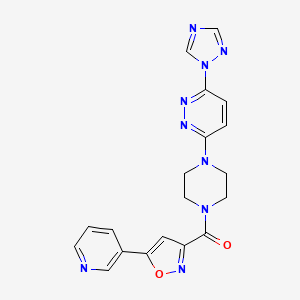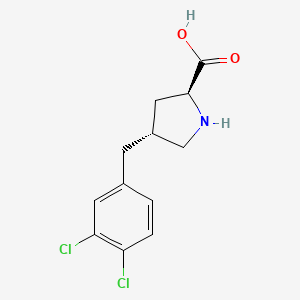
3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 86492-83-3 . It has a molecular weight of 219.24 . The IUPAC name for this compound is 3-(5-phenyl-2,5-dihydroisoxazol-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid” is 1S/C12H13NO3/c14-12(15)7-6-10-8-11(16-13-10)9-4-2-1-3-5-9/h1-5,8,11,13H,6-7H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Phloretic Acid in Polymer Chemistry
Phloretic acid, a phenolic compound, shows promise in the field of polymer chemistry. It is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, replacing phenol. This application results in almost 100% bio-based benzoxazine end-capped molecules, which can polymerize into materials with suitable thermal and thermo-mechanical properties for a wide range of applications. The entire synthesis process of these Bz monomers from polyethylene glycol molecules does not require a solvent or purification, highlighting the sustainable alternative phloretic acid presents to phenol in providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Polymorphism and Isostructurality in Crystal Design
Research into the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives has revealed insights into molecular and crystal structures through X-ray diffraction. This study showcases the importance of understanding molecular conformation, intermolecular interaction patterns, and crystal packing motifs for the development of pharmaceuticals and materials science. The findings contribute to the field of crystal engineering, emphasizing the versatility of organic compounds in forming varied solid-state structures (L. Mazur et al., 2017).
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds from 3-(4-Phenyl) benzoyl propionic acid underlines the compound's utility in organic chemistry. Through various reactions, a range of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones were developed, highlighting the diverse chemical reactivity and potential applications of these compounds in medicinal chemistry and material science. This study illustrates the versatility of organic synthesis in creating a wide array of heterocyclic compounds with potential utility in various scientific and industrial applications (A. Y. Soliman et al., 2010).
Molecular Engineering for Solar Cell Applications
In molecular engineering, novel organic sensitizers have been developed for solar cell applications, showcasing the potential of organic compounds in renewable energy technologies. These sensitizers, designed at the molecular level, exhibit high incident photon to current conversion efficiency when anchored onto TiO2 films. The study highlights the role of organic chemistry in advancing solar energy conversion technologies, demonstrating how functionalized unsymmetrical organic molecules can significantly impact the efficiency of photovoltaic cells (Sanghoon Kim et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. These compounds are known to have a wide spectrum of biological activities and are present within many natural products . .
Mode of Action
The mode of action of oxazoles can vary greatly depending on their structure and the specific functional groups they contain. Some oxazoles have been found to interact with enzymes, receptors, or other proteins in the body, leading to various biological effects
Biochemical Pathways
Oxazoles can be involved in a variety of biochemical pathways due to their diverse biological activities. They can affect the synthesis or degradation of other molecules, influence signal transduction pathways, or interact with various enzymes or receptors
Propriétés
IUPAC Name |
3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(15)7-6-10-8-11(16-13-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUXOOVIQKGODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)



![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2681688.png)
